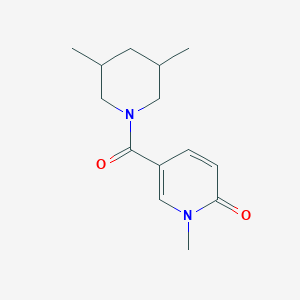
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, also known as DMXAA, is a small molecule that has gained attention for its potential use in cancer treatment. This molecule was first discovered in the 1980s and has since undergone extensive research to understand its mechanism of action and potential applications.
作用機序
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one works by activating the STING pathway, which is involved in the immune response to viral infections. When 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one is administered to cancer cells, it activates the STING pathway, leading to the production of interferons and other immune system molecules. These molecules then trigger an immune response that targets and destroys cancer cells.
Biochemical and Physiological Effects:
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been found to have a number of biochemical and physiological effects in addition to its anti-cancer properties. It has been shown to increase the production of cytokines and chemokines, which are involved in the immune response. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered to cells in vitro or to animals in vivo. However, 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has some limitations as well. It has a short half-life in the body, meaning it must be administered frequently to maintain therapeutic levels. Additionally, 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been found to have some toxicity in animal studies, which could limit its use in humans.
将来の方向性
There are several potential future directions for research on 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one may also have potential for use in other diseases that involve immune system dysfunction, such as autoimmune disorders. Further research is needed to fully understand the potential applications of 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one and to develop safe and effective treatments based on this molecule.
合成法
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be synthesized through a multi-step process involving the reaction of 3,5-dimethylpiperidine-1-carboxylic acid with various reagents. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to induce a strong immune response in tumors, leading to the destruction of cancer cells. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been found to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that supply tumors with nutrients.
特性
IUPAC Name |
5-(3,5-dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)8-16(7-10)14(18)12-4-5-13(17)15(3)9-12/h4-5,9-11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFKFJBJFDKNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571694.png)
![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571711.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone](/img/structure/B7571713.png)
![8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)


![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)